5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom, a pyrrolidine ring, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine typically involves a series of chemical reactions. One common method is the Suzuki cross-coupling reaction, which uses palladium as a catalyst. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.
Scientific Research Applications
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride
- 5-Bromo-3-methylpyridin-2-amine
Uniqueness
5-Bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4.2ClH/c1-14(8-2-3-11-6-8)9-12-4-7(10)5-13-9;;/h4-5,8,11H,2-3,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUKUAXZODSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=NC=C(C=N2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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